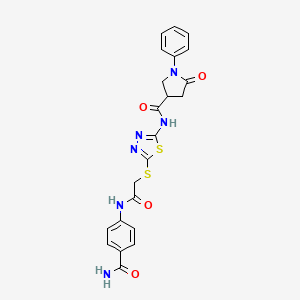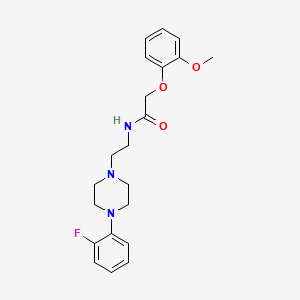
5-Bromo-2-(4-methylphenyl)-4-phenylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(4-methylphenyl)-4-phenylthiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the thiazole family and has a molecular formula of C18H13BrN2S. It is a yellow crystalline solid that is soluble in organic solvents like chloroform and dichloromethane.
作用機序
The exact mechanism of action of 5-Bromo-2-(4-methylphenyl)-4-phenylthiazole is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in cells. For example, it has been reported to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been reported to have antifungal activity against Candida albicans, a common fungal pathogen.
実験室実験の利点と制限
One of the advantages of using 5-Bromo-2-(4-methylphenyl)-4-phenylthiazole in lab experiments is its high solubility in organic solvents, which makes it easy to handle and manipulate. However, this compound is relatively expensive, which can limit its use in large-scale experiments. In addition, its potential toxicity and limited stability in aqueous solutions can also be a limitation.
将来の方向性
There are several future directions for the study of 5-Bromo-2-(4-methylphenyl)-4-phenylthiazole. One potential area of research is the development of new derivatives with enhanced biological activities. Another direction is the investigation of the molecular targets and pathways involved in the compound's biological effects. Furthermore, the development of new methods for the synthesis of this compound could also be an area of interest for future research. Finally, the use of this compound as a probe for metal ion detection could be explored further, especially in the context of biological samples.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various scientific fields. Its unique properties and biological activities make it an interesting target for further research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
合成法
The synthesis of 5-Bromo-2-(4-methylphenyl)-4-phenylthiazole involves the condensation of 4-methylphenylthiocarboxamide with 4-bromoacetophenone in the presence of a base like potassium carbonate. This reaction yields the intermediate product, which is then cyclized using sulfur and a catalyst like copper(II) bromide to produce this compound.
科学的研究の応用
5-Bromo-2-(4-methylphenyl)-4-phenylthiazole has been extensively studied for its potential applications in various scientific fields. It has been used as a building block in the synthesis of novel compounds with potential biological activities. This compound has been reported to exhibit antitumor, anti-inflammatory, and antifungal activities. It has also been used as a probe for the detection of metal ions in biological samples.
特性
IUPAC Name |
5-bromo-2-(4-methylphenyl)-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNS/c1-11-7-9-13(10-8-11)16-18-14(15(17)19-16)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLSLQBSBGUTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2771423.png)
![4-Methoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde](/img/structure/B2771424.png)
![Ethyl 2-[[(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2771425.png)
![2-Ethyl-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2771426.png)
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2771427.png)



![N-(4-methoxybenzyl)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2771435.png)


![5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2771441.png)
![2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone](/img/structure/B2771442.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2771446.png)
